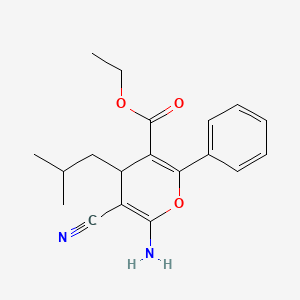

![molecular formula C15H21NO B2756966 1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine] CAS No. 59043-56-0](/img/structure/B2756966.png)

1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine]

説明

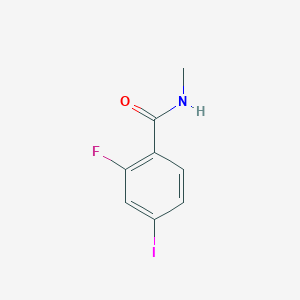

“1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine]” is a chemical compound with the molecular formula C15H21NO . Its molecular weight is 231.33 .

Molecular Structure Analysis

The molecular structure of “1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine]” consists of 15 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom .科学的研究の応用

Photochromic Dyeing of Wool

Application: The compound is used in the synthesis of water-soluble photochromic dyes for woolen fiber coloration . These dyes exhibit good water solubility, substantivity, and washing fastness, making them suitable for textile applications.

Details: The dyes synthesized from this compound change color upon UV irradiation, which is a desirable feature for creating intelligent textiles with photochromic properties. This application is particularly relevant in fields such as military camouflage, wearable displays, image information storage, anti-counterfeiting, and fashion design .

Field-Effect Transistor (FET) Channel Modification

Application: The compound has been explored for its role in the photoisomerization and thermal reaction of photochromic spiropyran molecules on the channel of MoS2 field-effect transistors .

Details: The chemical reaction involves a shift in the threshold voltage of the FET when exposed to UV light, which is attributed to the change from spiropyran to merocyanine. This property can be harnessed for logical operation applications, demonstrating the potential of this compound in electronic devices .

Advanced Research Reagent

Application: As a reagent, this compound is used in various advanced research fields, including life sciences, organic synthesis, and environmental testing .

Details: The compound’s unique structure makes it a valuable reagent for exploring new reactions and properties in complex organic molecules, contributing to the advancement of scientific knowledge in these areas .

Photochromic Efficiency in Nanomaterials

Application: It serves as a carrier molecule for photochromic dyes in the development of cellulose nanocrystals (CNCs), enhancing their photochromic efficiency .

Details: The incorporation of this compound into CNCs allows for the creation of materials that can change color in response to light, which has implications for smart packaging, security printing, and other innovative material applications .

Chemical Synthesis

Application: The compound is involved in the chemical synthesis of various photochromic materials .

Details: Its role in synthesis is crucial for developing new materials with reversible color-changing properties upon exposure to light, which can be used in smart windows, optical data storage, and sensors .

Life Science and Material Science Research

Application: Scientists utilize this compound in research across life science and material science domains .

Details: Due to its versatile chemical properties, it is used to study and develop new materials with potential applications in biotechnology, nanotechnology, and the development of new synthetic pathways for complex organic molecules .

特性

IUPAC Name |

1',3,3-trimethylspiro[2-benzofuran-1,4'-piperidine] | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-14(2)12-6-4-5-7-13(12)15(17-14)8-10-16(3)11-9-15/h4-7H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDIWUZTAJMGNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3(O1)CCN(CC3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine] | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(adamantan-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B2756884.png)

![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2756886.png)

![2-(2-(3-chloro-4-methoxyphenyl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2756887.png)

![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2756888.png)

![N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B2756895.png)

![2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2756897.png)

![5-Bromo-2-[(5-fluoro-2-methoxyphenyl)methoxy]-1,3-thiazole](/img/structure/B2756898.png)

![2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2756904.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2756905.png)